(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction between a furan-2-carbaldehyde derivative and the thiazolidine intermediate.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including diabetes and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In cancer research, it has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar applications in diabetes management.
Troglitazone: A compound with a similar structure but different pharmacological properties.
Uniqueness
What sets (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione apart is its unique combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c1-17-14(18)13(21-15(17)19)8-11-6-7-12(20-11)9-2-4-10(16)5-3-9/h2-8H,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWQRXHBOUJEX-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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